2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione
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Overview
Description
2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione is a complex organic compound featuring a thiazole ring, a piperazine moiety, and an isoindole-1,3-dione group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione typically involves multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the piperazine and isoindole-1,3-dione groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group.
Reduction: : The isoindole-1,3-dione group can be reduced to an indole derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the
Properties
IUPAC Name |
2-[2-hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-13(11-20-6-8-21(9-7-20)18-19-5-10-26-18)12-22-16(24)14-3-1-2-4-15(14)17(22)25/h1-5,10,13,23H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJCXTNDUFPXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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